Methyl 2-(3,4-dimethylbenzamido)thiophene-3-carboxylate
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Overview
Description
Methyl 2-(3,4-dimethylbenzamido)thiophene-3-carboxylate: is a chemical compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocyclic compounds known for their diverse applications in organic synthesis, pharmaceuticals, and materials science
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with thiophene-3-carboxylic acid and 3,4-dimethylbenzoyl chloride.
Reaction Steps: The carboxylic acid group of thiophene-3-carboxylic acid is first activated using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). The activated carboxylic acid then reacts with 3,4-dimethylbenzoyl chloride to form the amide bond.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods:
Batch Production: In an industrial setting, the reaction is carried out in large reactors under controlled conditions to ensure consistency and yield.
Catalysts: Catalysts such as pyridine or triethylamine may be used to enhance the reaction efficiency.
Scale-Up: The process is scaled up to produce larger quantities, with careful monitoring of reaction parameters to maintain product quality.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring into its corresponding saturated analogs.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at various positions on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic substitution may use reagents like bromine or iodine, while nucleophilic substitution may involve strong nucleophiles like sodium methoxide.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Saturated thiophenes.
Substitution Products: Bromo- or iodo-thiophenes, and various substituted thiophenes.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific diseases. Industry: Its unique chemical properties make it valuable in the development of new materials and coatings.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used, such as in drug development or material science.
Comparison with Similar Compounds
Methyl 2-(2,4-dimethylbenzamido)thiophene-3-carboxylate
Methyl 2-(3,5-dimethylbenzamido)thiophene-3-carboxylate
Methyl 2-(4-methoxybenzamido)thiophene-3-carboxylate
Uniqueness: Compared to these similar compounds, Methyl 2-(3,4-dimethylbenzamido)thiophene-3-carboxylate has a distinct substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity.
This compound , its preparation, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
methyl 2-[(3,4-dimethylbenzoyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-9-4-5-11(8-10(9)2)13(17)16-14-12(6-7-20-14)15(18)19-3/h4-8H,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVBGNJAUUGFDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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